molecular formula C17H20N2O3S B8502991 1-(4-Hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine

1-(4-Hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine

Cat. No.: B8502991
M. Wt: 332.4 g/mol
InChI Key: VSSNPWNMPBQILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenol

InChI

InChI=1S/C17H20N2O3S/c1-14-2-8-17(9-3-14)23(21,22)19-12-10-18(11-13-19)15-4-6-16(20)7-5-15/h2-9,20H,10-13H2,1H3

InChI Key

VSSNPWNMPBQILT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 15.5 parts of 4-(1-piperazinyl)phenol dihydrobromide, 40 parts of ethanol and 75 parts of water are added 15.2 parts of 4-methylbenzenesulfonyl chloride and stirring is continued for 30 minutes at room temperature. Then there are added portionwise 12.6 parts of sodium hydrogen carbonate at 0° C. Upon completion, stirring is continued overnight at room temperature. The precipitated product is filtered off and taken up in alkaline water. The mixture is filtered over hyflo and the filtrate is acidified with acetic acid. The precipitated product is filtered off and taken up in water. The free base is liberated in the conventional manner with a sodium hydroxide solution. The whole is filtered over hyflo and the filtrate is acidified with acetic acid. The precipitated product is filtered off and dried, yielding 4.8 parts of 1-(4-hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine; mp. 193.1° C.
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